2-(((3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The 1,2,4-oxadiazole ring could potentially be synthesized from a carboxylic acid derivative and a hydrazine . The quinazolinone structure might be formed through a condensation reaction involving an amine and a carboxylic acid or its derivative. The introduction of the difluorophenyl group could be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel thioxoquinazolinone derivatives, including structures similar to the compound of interest, has been reported. These compounds were synthesized from anthranilic acid via the Mannich reaction, with their structures elucidated using spectral analysis. Such derivatives have been evaluated for their biological activities, indicating the compound's relevance in the synthesis of potential therapeutic agents (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Antimicrobial and Antifungal Activities
Research on similar quinazolinone compounds has demonstrated broad-spectrum antimicrobial and antifungal activities. These activities were assessed against both Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the compound's potential in addressing microbial resistance (Xu et al., 2007).
Antitumor Activity
A study on 3-benzyl-substituted-4(3H)-quinazolinones, which share structural features with the compound , revealed significant in vitro antitumor activity. These compounds demonstrated potent activity against various cancer cell lines, highlighting their potential as anticancer agents (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S/c1-2-7-27-19(28)13-9-12(21)4-6-16(13)24-20(27)30-10-17-25-18(26-29-17)11-3-5-14(22)15(23)8-11/h3-6,8-9H,2,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQWNBIBYMARPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.